Cas no 879151-55-0 (N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide)

N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide structure
879151-55-0 structure
Product Name:N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide
CAS No:879151-55-0
MF:C16H16N4O2S
MW:328.388841629028
CID:5857198
PubChem ID:16305631
Update Time:2025-07-15

N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
    • Acetamide, N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]-
    • Z74716229
    • N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
    • 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
    • AKOS001288286
    • F2223-0047
    • 879151-55-0
    • N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide
    • Inchi: 1S/C16H16N4O2S/c1-11-8-14(19-22-11)18-15(21)10-23-16-17-9-13(20(16)2)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19,21)
    • InChI Key: ODLVGBXCIKVXGP-UHFFFAOYSA-N
    • SMILES: C(NC1C=C(C)ON=1)(=O)CSC1N(C)C(C2=CC=CC=C2)=CN=1

Computed Properties

  • Exact Mass: 328.09939694g/mol
  • Monoisotopic Mass: 328.09939694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 98.2Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • pka: 11.69±0.70(Predicted)

N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide Pricemore >>

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N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide Related Literature

Additional information on N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide

Research Brief on N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide (CAS: 879151-55-0)

N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide (CAS: 879151-55-0) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features combining oxazole and imidazole moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide involves a multi-step process that ensures high yield and purity. Researchers have optimized the reaction conditions to minimize side products and improve scalability, making it feasible for industrial production. The compound's molecular structure has been confirmed using advanced spectroscopic techniques, including NMR and mass spectrometry, ensuring its identity and purity for subsequent biological evaluations.

Pharmacological studies have revealed that N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide exhibits potent inhibitory activity against specific enzyme targets implicated in inflammatory and oncogenic pathways. In vitro assays demonstrated its ability to modulate key signaling molecules, suggesting its potential as an anti-inflammatory or anti-cancer agent. Furthermore, preliminary in vivo studies in animal models have shown favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are critical for its development as a therapeutic agent.

Recent research has also explored the compound's mechanism of action at the molecular level. Structural-activity relationship (SAR) studies have identified critical functional groups responsible for its biological activity, providing insights for further optimization. Computational modeling and docking studies have further elucidated its binding interactions with target proteins, offering a rational basis for designing derivatives with enhanced efficacy and selectivity.

Despite these promising findings, challenges remain in the development of N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide. Issues such as potential off-target effects, toxicity profiles, and formulation stability need to be addressed in future studies. Ongoing research aims to refine the compound's properties through medicinal chemistry approaches and to evaluate its therapeutic potential in more complex disease models.

In conclusion, N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide represents a promising candidate in the field of medicinal chemistry. Its unique structural features, combined with demonstrated biological activity, make it a valuable subject for further investigation. Continued research efforts will be essential to fully realize its therapeutic potential and to overcome existing challenges in its development.

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